1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-piperidine

Physicochemical property basicity modulation drug-likeness

This 3,3-gem-difluoropiperidine derivative is the core scaffold in BChE inhibitor patents (US 10,071,964) for Alzheimer's research. The gem-difluoro motif lowers pKa for enhanced CNS penetration and metabolic stability over conventional piperidines. Its 3-bromophenyl handle enables rapid SAR exploration via Suzuki coupling, allowing single-batch diversification into biaryl libraries. Secure this differentiated building block to accelerate your neuroscience pipeline.

Molecular Formula C13H16BrF2N
Molecular Weight 304.17 g/mol
Cat. No. B8122392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-piperidine
Molecular FormulaC13H16BrF2N
Molecular Weight304.17 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)CCC2=CC(=CC=C2)Br)(F)F
InChIInChI=1S/C13H16BrF2N/c14-12-4-1-3-11(9-12)5-8-17-7-2-6-13(15,16)10-17/h1,3-4,9H,2,5-8,10H2
InChIKeyJJOFWBMVQPMDNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-piperidine – Core Properties and Research-Grade Procurement Context


1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-piperidine (CAS 2301068-57-3) is a synthetic, disubstituted piperidine derivative with the molecular formula C₁₃H₁₆BrF₂N and a molecular weight of 304.17 g·mol⁻¹ . The compound incorporates a 3,3‑gem‑difluoro motif on the piperidine ring and a 3‑bromophenethyl substituent at the N‑1 position. The gem‑difluoro group is a well‑established structural element for modulating amine basicity (pKₐ), lipophilicity (LogP/LogD), and oxidative metabolic stability relative to the non‑fluorinated piperidine scaffold [1]. The 3‑bromophenyl moiety provides a synthetic handle for late‑stage diversification via palladium‑catalyzed cross‑coupling reactions. The compound has been indexed in the Therapeutic Target Database under the entry ‘Di‑substituted piperidine derivative 1’ and is associated with butyrylcholinesterase (BChE) inhibitor patents [2][3].

Why 1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-piperidine Cannot Be Replaced by Common Analogs


The 3,3‑gem‑difluoro substitution and the 3‑bromophenethyl N‑substituent together create a unique physicochemical and pharmacological profile that generic piperidine analogs cannot replicate. Replacing the gem‑difluoro group with hydrogen (i.e., using 1‑[2‑(3‑bromophenyl)ethyl]piperidine, CAS 1781762‑29‑5) restores a pKₐ of ~10–11, elevating the fraction of ionized amine at physiological pH and reducing membrane permeability [1]. Relocating the fluorine atoms to the 4,4‑position (CAS 2270910‑73‑9) alters the conformational equilibrium and basicity of the piperidine ring . Removing the ethyl linker (e.g., 2‑(3‑bromophenyl)‑3,3‑difluoropiperidine, CAS 1782307‑47‑4) rigidifies the molecule and eliminates the conformational freedom necessary for certain target‑binding poses, while also changing the electronic environment of the piperidine nitrogen. These structural variations translate into quantitative differences in pKₐ, LogD, metabolic half‑life, and target‑binding affinity that directly affect pharmacological performance and synthetic utility.

Quantitative Differentiation of 1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-piperidine Versus Structural Analogs


pKa Reduction by the 3,3-Gem-Difluoro Motif Compared to Non-Fluorinated Piperidine

The 3,3-difluoro substitution lowers the pKₐ of the piperidine nitrogen by approximately 2–3 log units compared to unsubstituted piperidine. In the systematic study by Melnykov et al. (2023), 3,3-difluoropiperidine exhibited a measured pKₐ of ~8.1, while unsubstituted piperidine has a pKₐ of ~11.2 [1]. This reduction decreases the fraction of ionized (protonated) species at pH 7.4 from >99.9% (piperidine) to <85% (3,3-difluoropiperidine), directly enhancing passive membrane permeability. In contrast, the non-fluorinated analog 1-[2-(3-bromophenyl)ethyl]piperidine (CAS 1781762-29-5) retains the high pKₐ of the parent piperidine scaffold.

Physicochemical property basicity modulation drug-likeness

Lipophilicity Modulation (LogP) by 3,3-Difluoro Substitution Versus Non-Fluorinated Analogs

Fluorination at the 3,3-position modulates lipophilicity in a manner dependent on the conformational preference of the piperidine ring. Melnykov et al. (2023) reported that 3,3-difluoropiperidine exhibits a LogP of approximately 0.6–0.8, compared to LogP ≈ 0.0–0.2 for unsubstituted piperidine, representing a modest but significant increase in lipophilicity [1]. This contrasts with the 4,4-difluoro positional isomer, which exhibits a different LogP shift due to distinct conformational and electronic effects. The 3-bromophenethyl substituent on the target compound further increases overall LogD7.4 relative to the non-brominated analog 4,4-difluoro-1-phenethylpiperidine (CAS 1893260-18-8), which lacks the bromine atom.

Lipophilicity LogP permeability

Enhanced Intrinsic Microsomal Stability of the Gem-Difluoro Scaffold Versus Non-Fluorinated Piperidine

The gem‑difluoro motif at the 3‑position of piperidine significantly improves intrinsic microsomal stability. Melnykov et al. (2023) demonstrated that difluorinated saturated heterocyclic amines, including 3,3‑difluoropiperidine, retain high metabolic stability (low intrinsic clearance, CLint) in human liver microsome assays, with the exception of certain azetidine derivatives [1]. In contrast, the non‑fluorinated piperidine core is more susceptible to oxidative N‑dealkylation and ring hydroxylation by cytochrome P450 enzymes. The C–F bond strength (~485 kJ·mol⁻¹) at the 3‑position blocks metabolic 'soft spots' that are present in the comparator 1‑[2‑(3‑bromophenyl)ethyl]piperidine (CAS 1781762‑29‑5) . Although target‑compound‑specific microsomal data are not publicly available, the class‑level evidence strongly predicts superior metabolic stability relative to the non‑fluorinated analog.

Metabolic stability microsomal clearance PK profile

Butyrylcholinesterase (BChE) Inhibitor Patent Coverage Versus Structurally Distinct Piperidine Analog

The target compound is explicitly encompassed within the generic structure of US Patent 10,071,964, which claims 1,3‑ and 1,4‑disubstituted piperidine derivatives as butyrylcholinesterase (BChE) inhibitors for the treatment of Alzheimer's disease [1]. The Therapeutic Target Database entry D0BS8I (‘Di‑substituted piperidine derivative 1’) cross‑references this compound to the butyrylcholinesterase inhibitor patent family [2]. In contrast, the positional isomer 2‑(3‑bromophenyl)‑3,3‑difluoropiperidine (CAS 1782307‑47‑4), which bears the bromophenyl group directly at the 2‑position of the piperidine ring rather than at N‑1 via an ethyl linker, falls outside the claimed 1,3‑/1,4‑disubstituted piperidine scaffold and has no associated BChE inhibitory data. This distinction is material for intellectual property freedom‑to‑operate assessments and for selecting compounds with documented biological annotation.

Butyrylcholinesterase Alzheimer's disease cholinesterase inhibitor

Synthetic Versatility: 3-Bromophenyl Handle for Cross-Coupling Compared to Non-Halogenated Analogs

The 3‑bromophenyl group serves as a competent electrophilic partner for palladium‑catalyzed cross‑coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig, etc.), enabling rapid analog generation from a single advanced intermediate. In contrast, the non‑brominated analog 4,4‑difluoro‑1‑phenethylpiperidine (CAS 1893260‑18‑8) lacks this diversification handle, requiring de novo synthesis for each aryl variation . The meta‑bromo substitution pattern on the target compound permits electronic tuning via coupling with electron‑rich, electron‑poor, or heteroaryl boronic acids without altering the core 3,3‑difluoropiperidine scaffold. The positional isomer 1‑[2‑(4‑bromophenyl)ethyl]‑4,4‑difluoropiperidine (CAS 2270910‑73‑9) offers a para‑bromo handle but with the altered conformational and electronic properties of the 4,4‑difluoro core.

Cross-coupling Suzuki reaction late-stage diversification

NR2B NMDA Receptor Antagonist Potential of the 3,3-Difluoropiperidine Scaffold Versus Non-Fluorinated Piperidine Congeners

The 3,3‑difluoropiperidine scaffold is a core structural element in multiple patent families claiming NR2B subtype‑selective NMDA receptor antagonists, a validated target for treatment‑resistant depression and other CNS disorders [1]. BindingDB records report IC₅₀ values of 24 nM and 156 nM for specific 3,3‑difluoropiperidine carbamate derivatives at the human NR2B receptor [2][3]. In contrast, non‑fluorinated piperidine analogs in the same chemotype series generally exhibit weaker NR2B affinity, consistent with the role of fluorine in optimizing both target binding and pharmacokinetic properties [1]. While the target compound itself is not explicitly listed among the exemplified NR2B antagonists, its 3,3‑difluoropiperidine core is structurally congruent with the Markush formulas in patents WO2016/126869 and US 10,294,230. This distinguishes it from 4,4‑difluoropiperidine‑based analogs, which are not prominently featured in NR2B antagonist patent filings.

NR2B NMDA antidepressant CNS drug discovery

Recommended Procurement Scenarios for 1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-piperidine


Alzheimer's Disease Research: Butyrylcholinesterase (BChE) Inhibitor Lead Optimization

The compound's explicit association with butyrylcholinesterase inhibitor patents (US 10,071,964) and its TTD annotation make it a compelling starting point or reference compound for BChE‑focused Alzheimer's disease programs [1]. Its 3,3‑difluoro motif provides the pKₐ reduction and metabolic stability advantages described in Section 3, which are critical for CNS‑penetrant BChE inhibitors. The 3‑bromophenyl handle enables rapid analog synthesis for SAR exploration around the aryl binding pocket. Use this compound where non‑fluorinated piperidine BChE inhibitors show inadequate brain exposure or rapid hepatic clearance.

CNS Drug Discovery: NR2B NMDA Receptor Antagonist Scaffold Exploration

The 3,3‑difluoropiperidine core is a privileged scaffold in multiple NR2B antagonist patent families, with demonstrated nanomolar IC₅₀ values (24–156 nM) for closely related derivatives [2]. This compound can serve as a key intermediate for installing heterocyclic carbamate or amide warheads at the piperidine nitrogen (via debromination/re‑functionalization strategies) to generate novel NR2B antagonist candidates. It is preferentially selected over 4,4‑difluoro analogs, which lack substantial NR2B patent precedence.

Medicinal Chemistry Library Synthesis: Late‑Stage Diversification via Suzuki Coupling

The 3‑bromophenyl substituent is an ideal handle for parallel synthesis of focused compound libraries. Using standard Suzuki–Miyaura conditions, a single batch of this compound can be diversified into dozens of biaryl analogs in one step, enabling rapid exploration of the aryl‑binding pharmacophore . This approach is inaccessible with non‑halogenated analogs such as 4,4‑difluoro‑1‑phenethylpiperidine (CAS 1893260‑18‑8) and offers a significant efficiency advantage over de novo synthesis of each biaryl variant.

Physicochemical Property Benchmarking: pKₐ/LogP/Metabolic Stability Reference

As an N‑substituted 3,3‑difluoropiperidine, this compound serves as a representative member of the gem‑difluoro heterocyclic amine class characterized by Melnykov et al. (2023) for systematic pKₐ, LogP, and microsomal stability profiling [3]. It can be used as a reference standard in physicochemical assays when benchmarking the impact of N‑substitution (bromophenethyl vs. smaller alkyl/aryl groups) on the core properties of 3,3‑difluoropiperidine scaffolds.

Quote Request

Request a Quote for 1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.